molecular formula C11H13NO B6254113 N-(2-ethylphenyl)prop-2-enamide CAS No. 67262-56-0

N-(2-ethylphenyl)prop-2-enamide

Cat. No.: B6254113
CAS No.: 67262-56-0
M. Wt: 175.2
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Description

It is characterized by its molecular formula C11H13NO and a molecular weight of 175.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)prop-2-enamide typically involves the reaction of 2-ethylphenylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(2-ethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-phenylprop-2-enamide: Similar structure but lacks the ethyl group on the phenyl ring.

    N-(2-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    N-(2-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness: N-(2-ethylphenyl)prop-2-enamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall biological efficacy .

Properties

CAS No.

67262-56-0

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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